Cas no 439120-87-3 (4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide)

4-Acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a specialized pyrrole derivative featuring both acetyl and dimethylaminopropyl carboxamide functional groups. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a building block for biologically active molecules. The acetyl group enhances reactivity for further derivatization, while the dimethylaminopropyl side chain may contribute to solubility and interaction with biological targets. Its well-defined structure allows for precise modifications, making it valuable in drug discovery and pharmacological research. The compound’s stability and purity are critical for reproducible results in experimental applications.
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide structure
439120-87-3 structure
商品名:4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
CAS番号:439120-87-3
MF:
メガワット:
CID:4651675

4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI77177-500mg
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
439120-87-3 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI77177-5mg
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
439120-87-3 >90%
5mg
$214.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00910004-1g
4-Acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
439120-87-3 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI77177-10mg
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
439120-87-3 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI77177-1mg
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
439120-87-3 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI77177-1g
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
439120-87-3 >90%
1g
$1295.00 2024-04-20
abcr
AB582326-1g
4-Acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide; .
439120-87-3
1g
€1312.80 2024-08-02
abcr
AB582326-500mg
4-Acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide; .
439120-87-3
500mg
€678.60 2024-08-02

4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide 関連文献

4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamideに関する追加情報

Chemical Profile of 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS No. 439120-87-3)

4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, identified by its Chemical Abstracts Service registry number 439120-87-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrole derivative class, which is well-documented for its diverse pharmacological properties. The structural framework of this molecule incorporates an acetyl group, a dimethylamino side chain, and a pyrrole ring system, all of which contribute to its unique chemical and biological characteristics.

The acetyl group at the 4-position of the pyrrole ring introduces a polar functionality, enhancing the solubility and reactivity of the molecule. This feature is particularly valuable in drug design, as it allows for interactions with biological targets such as enzymes and receptors. The dimethylamino moiety at the 3-position of the propyl chain adds a positively charged nitrogen atom, which can facilitate electrostatic interactions with negatively charged residues in proteins. Such interactions are crucial for the binding affinity and specificity of drug candidates.

The 1H-pyrrole-2-carboxamide core structure is a key pharmacophore in this compound, providing a scaffold that can be modified to achieve desired pharmacological effects. Pyrrole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The carboxamide group at the 2-position introduces another polar functional site, which can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have shown that 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide can interact with multiple protein targets, suggesting its potential as a multitarget drug candidate. This property is particularly attractive in the development of therapeutics for complex diseases that involve multiple pathological pathways.

In vitro studies have demonstrated that this compound exhibits promising biological activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. Dysregulation of these pathways is often associated with cancer and inflammatory diseases. Additionally, the compound has shown potential in modulating immune responses, making it a candidate for treating autoimmune disorders.

The synthesis of 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic asymmetric synthesis and flow chemistry, have been employed to improve the efficiency and scalability of production. These techniques not only enhance the synthetic process but also minimize waste generation, aligning with green chemistry principles.

The pharmacokinetic properties of this compound are also under investigation to determine its suitability for clinical applications. Preliminary data suggest that it exhibits good oral bioavailability and moderate metabolic stability, indicating its potential for systemic administration. Further studies are needed to evaluate its distribution, excretion, and potential side effects.

One of the most exciting aspects of 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is its versatility as a chemical scaffold for drug discovery. By modifying specific functional groups within its structure, researchers can generate libraries of derivatives with tailored biological activities. This approach has led to the identification of novel compounds with enhanced potency and reduced toxicity compared to parent molecules.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the way new compounds are designed and optimized. AI algorithms can predict the binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties of virtual molecules with remarkable accuracy. This technology has been instrumental in accelerating the development pipeline for 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide and related compounds.

Future research directions include exploring the therapeutic potential of this compound in preclinical models. In vivo studies will provide valuable insights into its efficacy and safety profiles before human trials can be initiated. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.

In conclusion,4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS No. 439120-87-3) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with promising preclinical data, make it an attractive molecule for treating various diseases. As our understanding of biological systems continues to evolve, compounds like this will play a critical role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:439120-87-3)4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
A1224498
清らかである:99%
はかる:1g
価格 ($):550